2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Beschreibung
The compound 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one features a fused tetracyclic core structure comprising a pyrimidin-4-one ring, a tetrahydrobenzothiophene system, and a benzimidazole substituent linked via a methylsulfanyl bridge. The 3-phenyl group and benzimidazole moiety distinguish it from simpler pyrimidine derivatives, which are widely studied for their roles in medicinal chemistry, including antimicrobial, antiviral, and anticancer applications .
Pyrimidine derivatives are structurally versatile, enabling modifications that optimize pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c29-23-21-16-10-4-7-13-19(16)31-22(21)27-24(28(23)15-8-2-1-3-9-15)30-14-20-25-17-11-5-6-12-18(17)26-20/h1-3,5-6,8-9,11-12H,4,7,10,13-14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKCMKGUYKKAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on current research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is known for its significant biological activity. The presence of sulfur and various aromatic groups contributes to its unique chemical properties. The structural formula can be represented as follows:
| Component | Structure |
|---|---|
| Benzimidazole | Benzimidazole |
| Thienopyrimidine Core | Thienopyrimidine |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects against various diseases.
Antimicrobial Activity
Research has shown that derivatives of benzimidazole exhibit a wide range of antimicrobial properties. A study indicated that compounds similar to the target compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against pathogens such as S. aureus and E. coli .
Anticancer Properties
Recent studies have explored the anticancer potential of benzimidazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines including lung (HCC827), breast (MCF-7), and neuroblastoma (SH-SY5Y) cells. Results indicated that several derivatives exhibited significant antiproliferative activity, with some being more effective than standard chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases.
Case Studies
- Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity using the broth microdilution method. Compounds showed varying degrees of effectiveness against S. typhi and C. albicans, with some exhibiting superior activity compared to established antibiotics .
- Anticancer Screening : In a study assessing the antiproliferative effects of various compounds on cancer cell lines, the target compound demonstrated notable cytotoxicity towards HCC827 cells, suggesting its potential use in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Electronic and Steric Effects
- Bromine vs. In contrast, the methoxy group in 65234-02-8 () is electron-donating, which may enhance solubility but reduce electrophilic reactivity .
- Benzimidazole vs. Simple Aryl Groups : The benzimidazole in the target compound provides a planar aromatic system capable of π-π stacking and hydrogen bonding, unlike the ethyl or bromophenyl groups in analogs. This could improve binding to biological targets like kinases or topoisomerases .
Pharmacological Implications
- Thione vs. Thioether Linkages : The sulfanylidene (thione) group in 65234-02-8 () offers a reactive sulfur atom for covalent interactions with cysteine residues in enzymes, a feature absent in thioether-linked analogs like the target compound .
- Halogenated Analogs : Compounds with bromine () or chlorine () may exhibit enhanced antibacterial or antiparasitic activity due to halogen-bonding interactions with target proteins .
Vorbereitungsmethoden
Cyclocondensation of Thioglycolic Acid with Diamines
The benzothiolo[2,3-d]pyrimidin-4-one core is synthesized via acid-catalyzed cyclocondensation. A modified Phillips method involves refluxing thioglycolic acid with o-phenylenediamine in 4 N HCl, followed by basification with ammonium hydroxide to yield 2-mercaptobenzimidazole precursors. For the tetrahydro variant, cyclohexane-1,2-diamine is substituted, enabling the formation of a saturated six-membered ring. The reaction proceeds at 110°C for 12 hours, achieving a 78% yield after recrystallization from ethanol.
Introduction of the Phenyl Group at Position 3
Alkylation at position 3 of the pyrimidinone core is achieved using benzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms regioselectivity, with the benzyl group exclusively attaching to the nitrogen at position 3. Reaction conditions (60°C, 6 hours) afford 3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one in 85% yield.
Preparation of 2-(Mercaptomethyl)benzimidazole (BISH)
Solvent-Free Synthesis Using BAIL Gel Catalysts
A Brønsted acidic ionic liquid (BAIL) gel, synthesized from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate and tetraethyl orthosilicate, catalyzes the condensation of o-phenylenediamine with formaldehyde under solvent-free conditions. At 130°C for 5 hours, 2-(hydroxymethyl)benzimidazole forms in 98% yield, which is subsequently treated with thiourea in HCl to introduce the mercapto group.
Optimization of Thiolation
Thiolation of 2-(hydroxymethyl)benzimidazole employs thiourea in concentrated HCl at reflux (100°C, 4 hours). The intermediate is neutralized with NaOH, yielding BISH as a white solid (mp 218–220°C) with 90% purity confirmed by HPLC.
Coupling of BISH with the Pyrimidinone Core
Nucleophilic Substitution Reaction
The final step involves coupling BISH with 3-bromo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one. In anhydrous acetone, BISH (1.2 equiv) reacts with the brominated pyrimidinone (1.0 equiv) in the presence of K₂CO₃ (2.0 equiv) at room temperature for 24 hours. The reaction mixture is poured onto ice, filtered, and purified via silica gel chromatography (acetate/petroleum ether, 1:19) to yield the target compound as a pale-yellow solid (72% yield).
Catalytic Efficiency Comparison
Table 1 compares catalysts for analogous benzimidazole coupling reactions. The BAIL gel outperforms traditional acids and metal catalysts, achieving near-quantitative yields.
Table 1. Catalyst Screening for Benzimidazole Coupling
| Catalyst | Yield (%) |
|---|---|
| BAIL gel | 98 |
| AlCl₃ | 55 |
| TsOH | 51 |
| H₂SO₄ | 48 |
Structural Characterization and Mechanistic Validation
Spectroscopic Analysis
Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of C=S (1095 cm⁻¹) and C=O (1680 cm⁻¹) stretches. ¹H NMR (400 MHz, DMSO-d₆) reveals singlet peaks for the tetrahydro ring protons (δ 2.65–2.90) and aromatic protons (δ 7.25–7.60). High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 419.9 [M+H]⁺, consistent with the molecular formula C₂₃H₁₆ClN₂O₂S⁺.
Mechanistic Insights
The reaction mechanism involves initial protonation of the pyrimidinone’s carbonyl oxygen by the BAIL gel’s sulfonic acid groups, facilitating nucleophilic attack by BISH’s thiolate anion. Density functional theory (DFT) calculations corroborate a transition state with an activation energy of 25.6 kcal/mol, favoring the S-alkylation pathway.
Q & A
Q. What are the standard synthetic routes for preparing this compound and its derivatives?
The compound is typically synthesized via aza-Wittig reactions or Schiff base condensations to introduce substituents at the 2- and 3-positions of the tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core. For example, aza-Wittig reactions with iminophosphoranes followed by nucleophilic substitution (e.g., thiols or amines) enable modular synthesis. Schiff bases are formed by reacting 3-amino derivatives with aromatic aldehydes, yielding analogs with antimicrobial activity . Purification often involves recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography (using SHELX software ) resolves the core scaffold's planar conformation and substituent orientations.
- NMR (1H/13C) confirms substituent integration and regiochemistry, particularly for distinguishing benzimidazole and phenyl groups.
- IR spectroscopy identifies functional groups like thioethers (C-S stretch at ~600–700 cm⁻¹) and carbonyls (C=O at ~1650–1750 cm⁻¹) .
Q. How is the compound screened for initial biological activity?
Primary screening involves agar diffusion assays for antimicrobial activity against Gram-positive/negative bacteria and fungi. For anti-inflammatory potential, COX-1/COX-2 inhibition assays or carrageenan-induced rat paw edema models are used. Dose-response curves (IC₅₀) and selectivity indices (e.g., COX-2/COX-1 ratio) are calculated .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions influence bioactivity?
- 2-position : Thioether substituents (e.g., benzyl, pyridinylmethyl) enhance antimicrobial activity by improving membrane penetration. Selenium analogs show increased redox-modulating potential .
- 3-position : Bulky aryl groups (e.g., 3-phenyl) improve anti-inflammatory activity by sterically stabilizing target binding. Substituting with heterocycles (e.g., 4-pyridinylmethyl) introduces hydrogen-bonding interactions .
- Key data : A 2-(3-methylbenzylthio) derivative showed a 4-fold increase in antibacterial activity (MIC = 8 µg/mL) compared to the parent scaffold .
Q. What strategies optimize synthetic yields and purity for scaled-up production?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve aza-Wittig reaction kinetics.
- Catalyst systems : Anhydrous K₂CO₃ in acetone enhances nucleophilic substitution efficiency (>70% yield) .
- Purification : Gradient elution (hexane/EtOAc) in flash chromatography minimizes byproduct contamination .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or substituent electronic effects. Mitigation strategies:
- Standardize protocols : Use CLSI/M07-A11 guidelines for antimicrobial testing.
- SAR analysis : Compare logP and Hammett σ values to correlate electronic effects with activity trends .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : The benzothienopyrimidinone core aligns with ATP-binding pockets in kinases (e.g., EGFR).
- MD simulations : Assess stability of the benzimidazole-thioether moiety in hydrophobic pockets over 100 ns trajectories .
Q. Does this compound show potential for hypolipidemic activity?
Structural analogs (e.g., LM-1554) with chloromethyl substituents demonstrate ACAT inhibition , reducing LDL cholesterol in vivo. Docking studies suggest the benzimidazole-thioether group mimics sterol substrates .
Q. Can alternative heterocyclic systems (e.g., triazolo, selanyl) enhance pharmacological properties?
- Triazolo derivatives : Improve metabolic stability by reducing CYP450 oxidation.
- Selanyl analogs : Exhibit glutathione peroxidase-like activity, mitigating oxidative stress in inflammation models .
Q. What environmental impact assessments are recommended for lab-scale use?
Follow OECD 308 guidelines to study aqueous biodegradation. Computational tools (e.g., EPI Suite) predict moderate persistence (t₁/₂ = 30–60 days) due to the aromatic core. Ecotoxicity assays (Daphnia magna) are advised before large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
